CID 137796013
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Overview
Description
The compound with the identifier “CID 137796013” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Chemical Reactions Analysis
CID 137796013 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
CID 137796013 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological pathways. In industry, it may be utilized in the production of various materials or as a component in chemical processes .
Mechanism of Action
The mechanism of action of CID 137796013 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
CID 137796013 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The PubChem database provides tools for identifying similar compounds based on 2-dimensional and 3-dimensional structural similarities
Properties
Molecular Formula |
C9H8N2S2 |
---|---|
Molecular Weight |
208.3 g/mol |
InChI |
InChI=1S/C9H8N2S2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h4-5H,1-2H3 |
InChI Key |
IUKBTTBNEHLLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)[C]C2=NC(=CS2)C |
Origin of Product |
United States |
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